molecular formula C18H22N2O3 B5824301 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole CAS No. 5536-77-6

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole

Cat. No. B5824301
CAS RN: 5536-77-6
M. Wt: 314.4 g/mol
InChI Key: DREUEAOFTRXSBV-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole, also known as DM-TMPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole has been found to act as a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is an enzyme that plays a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects
1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glycogen in the liver and skeletal muscle, which may have potential therapeutic applications in the treatment of diabetes. 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole may limit its use in some labs.

Future Directions

There are several future directions for the study of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole. One potential direction is the development of more efficient synthesis methods that can produce 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole in larger quantities and at a lower cost. Another direction is the study of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole in animal models of various diseases to determine its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole and its effects on various cellular processes.

Synthesis Methods

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxyphenylacetic acid with 1,2-diaminobenzene, followed by the addition of methyl iodide and the reduction of the resulting intermediate. Another method involves the reaction of 3,4,5-trimethoxyphenylacetonitrile with 1,2-diaminobenzene, followed by the addition of methyl iodide and the reduction of the intermediate.

Scientific Research Applications

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole has been studied for its potential applications in scientific research. It has been found to have a unique mechanism of action and has been shown to have various biochemical and physiological effects.

properties

IUPAC Name

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-15(21-3)17(23-5)16(11-12)22-4/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUEAOFTRXSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970697
Record name 1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5536-77-6
Record name 1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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